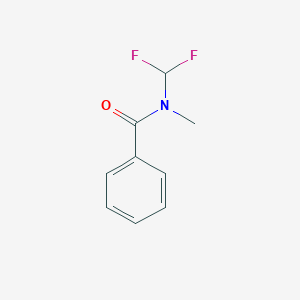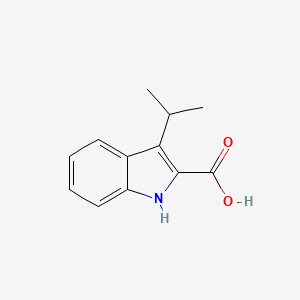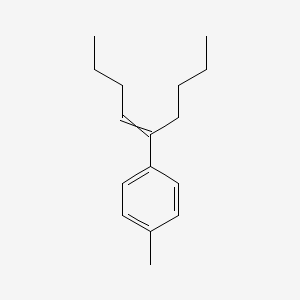![molecular formula C15H13F3N2O B12619362 (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one CAS No. 919997-49-2](/img/structure/B12619362.png)
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrrole ring, and an imine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aromatic amine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact.
化学反应分析
Types of Reactions
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.
科学研究应用
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s properties make it suitable for use in developing new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and imine linkage play crucial roles in binding to these targets, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, thereby affecting downstream signaling pathways.
相似化合物的比较
Similar Compounds
(3E)-4,4,4-Trifluoro-3-[(phenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one: Similar structure but lacks the methyl group on the phenyl ring.
(3E)-4,4,4-Trifluoro-3-[(2-chlorophenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 2-methylphenyl group in (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one imparts unique steric and electronic properties, influencing its reactivity and binding affinity. This makes it distinct from other similar compounds and potentially more effective in specific applications.
属性
CAS 编号 |
919997-49-2 |
|---|---|
分子式 |
C15H13F3N2O |
分子量 |
294.27 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-3-(2-methylphenyl)imino-1-(1H-pyrrol-2-yl)butan-1-one |
InChI |
InChI=1S/C15H13F3N2O/c1-10-5-2-3-6-11(10)20-14(15(16,17)18)9-13(21)12-7-4-8-19-12/h2-8,19H,9H2,1H3 |
InChI 键 |
FBCRFDXRZNHFQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=C(CC(=O)C2=CC=CN2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)

![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)

![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)


